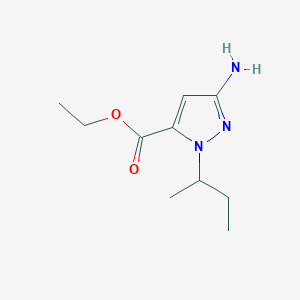

3-(2-Bromo-1-methoxyethyl)oxolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(2-Bromo-1-methoxyethyl)oxolane" is not directly mentioned in the provided papers, but related compounds and reactions are discussed. For instance, the synthesis of 2-(1'-Bromoethyl)-2-(6'-methoxy-2'-naphtyl)-1,3-dioxolane is described, which shares a similar bromo and methoxyethyl functional group with the compound of interest . Additionally, the synthesis and polymerization of various dioxolane derivatives are explored, which may provide insights into the behavior and reactivity of the oxolane ring present in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of solvents and catalysts. For example, the synthesis of 2-(1'-Bromoethyl)-2-(6'-methoxy-2'-naphtyl)-1,3-dioxolane achieved an 85% yield under optimal conditions, indicating a successful strategy for introducing bromo and methoxyethyl groups onto a dioxolane ring . The polymerization of 2-methoxy-2-oxo-1,3,2-dioxaphospholane also provides a precedent for the manipulation of oxolane rings under controlled conditions .

Molecular Structure Analysis

While the exact molecular structure of "3-(2-Bromo-1-methoxyethyl)oxolane" is not provided, the structure of similar compounds can be inferred. For instance, the crystal structure of 3-Bromo-5-tert-butyl-2-(methoxyethoxy)-2-phenylcyclohexanone oxime reveals a slightly distorted chair conformation for the six-membered ring, which may be analogous to the oxolane ring conformation . The importance of conformation is also highlighted in the synthesis and crystal structure of 2-Methoxy-benzoic Acid 2-Oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl Ester, where bond lengths suggest a conjugated system .

Chemical Reactions Analysis

The reactivity of oxolane and related compounds is demonstrated through various reactions. For example, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles leads to the formation of cyclopropane bis-lactones, indicating the potential for ring-opening and nucleophilic substitution reactions . The cationic polymerization of 2-(multimethoxy)phenyl-4-methylene-1,3-dioxolane derivatives suggests that the oxolane ring can undergo electrophilic attack, leading to ring-opening polymerization and cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(2-Bromo-1-methoxyethyl)oxolane" can be deduced from related compounds. The polymerization kinetics of 2-methoxy-2-oxo-1,3,2-dioxaphospholane, for example, provide rate constants for initiation and propagation, which are crucial for understanding the reactivity and stability of the oxolane ring . The crystal structure of related compounds, such as 3-Bromo-5-tert-butyl-2-(methoxyethoxy)-2-phenylcyclohexanone oxime, reveals intermolecular hydrogen bonding, which could influence the compound's solubility and melting point .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

One study delves into the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, which exhibit high singlet oxygen quantum yields. These properties make the compounds promising for photodynamic therapy applications, especially due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis and Polymerization

Research in organic synthesis has utilized cyclic sulfates as tools in the asymmetric synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives. Enantiomers of related compounds have been used as ‘epoxide-like’ synthons in the asymmetric alkylation of oxazinone-derived glycine equivalents, highlighting the utility of these compounds in synthesizing biologically active compounds and elucidating their transformation pathways (Jakubowska, Żuchowski, & Kulig, 2015).

Material Science and Nanoparticle Fabrication

A study on the enhanced brightness of emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks utilized three-coordinate complexes for Suzuki-Miyaura chain growth polymerization. This research underscores the potential of these compounds in creating bright and enduring fluorescence brightness for nanoparticles, which is crucial for various applications, including organic photovoltaic cells and bioimaging (Fischer, Baier, & Mecking, 2013).

Eigenschaften

IUPAC Name |

3-(2-bromo-1-methoxyethyl)oxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-9-7(4-8)6-2-3-10-5-6/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIMNEHZPGSOKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CBr)C1CCOC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromo-1-methoxyethyl)oxolane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2504530.png)

![6-ethyl-3-(2-fluorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2504531.png)

![7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2504532.png)

![2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2504544.png)

![4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2504547.png)